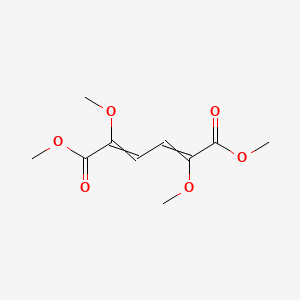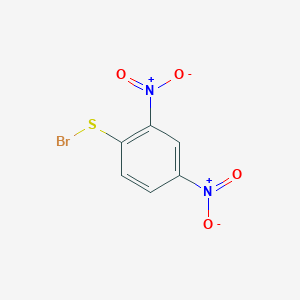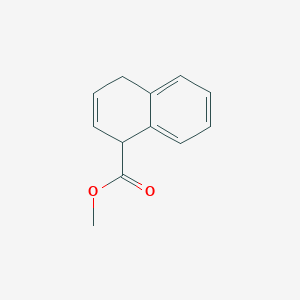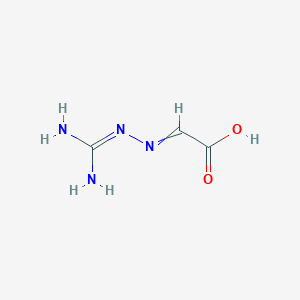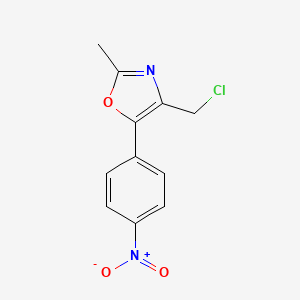
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, methyl, and nitrophenyl groups. Oxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-, a common synthetic route involves the reaction of 4-nitrobenzaldehyde with chloroacetic acid and ammonium acetate under acidic conditions to form the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production of oxazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of azide derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Employed in the development of agrochemicals with pesticidal and herbicidal properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, the nitrophenyl group can interact with bacterial enzymes, leading to antimicrobial effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, enhancing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-bromophenyl)-
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-methoxyphenyl)-
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-aminophenyl)-
Uniqueness
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs .
Eigenschaften
CAS-Nummer |
6627-79-8 |
|---|---|
Molekularformel |
C11H9ClN2O3 |
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-13-10(6-12)11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3 |
InChI-Schlüssel |
HRKKOOXTLYSJPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


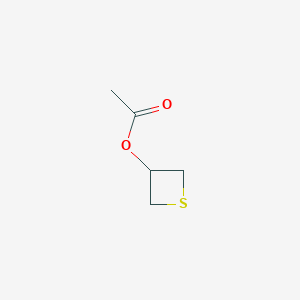
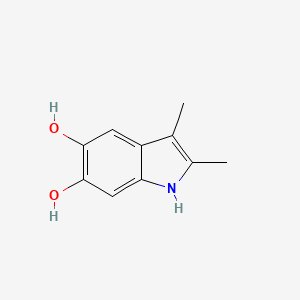
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

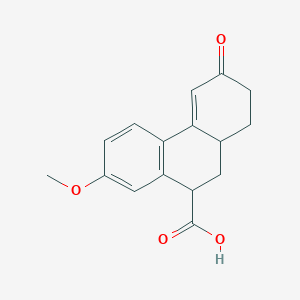
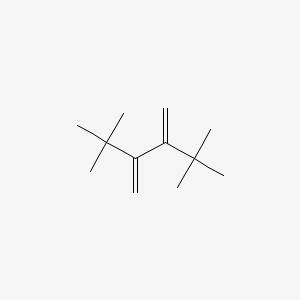
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
